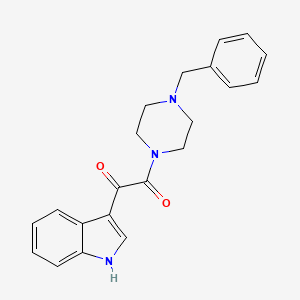

1-(4-benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

1H NMR analysis reveals distinct signals corresponding to the indole and piperazine moieties. The indole NH proton typically resonates as a broad singlet near δ 10.5–11.5 ppm , while aromatic protons from the indole ring appear as multiplets in the δ 6.8–7.8 ppm range. The benzyl group’s methylene protons (CH₂) adjacent to the piperazine nitrogen resonate as a singlet near δ 3.6–3.8 ppm , and piperazine ring protons exhibit complex splitting patterns between δ 2.5–3.5 ppm .

In 13C NMR , the two carbonyl carbons of the diketone moiety are deshielded, appearing near δ 185–195 ppm . Aromatic carbons from the indole and benzyl groups resonate between δ 110–140 ppm , while aliphatic carbons in the piperazine ring fall in the δ 40–60 ppm range.

Infrared (IR) Absorption Profile Analysis

The IR spectrum features strong absorption bands at ~1700–1750 cm⁻¹ , characteristic of the diketone’s carbonyl (C=O) stretching vibrations. Additional peaks include:

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 347.41 (M⁺), consistent with the molecular formula. Key fragmentation pathways include:

- Loss of the benzyl group (–C₇H₇ , Δm = 91), yielding a fragment at m/z 256.4 .

- Cleavage of the piperazine ring, producing ions at m/z 174.2 (indole-dione fragment) and m/z 173.2 (benzylpiperazine fragment).

Crystallographic Studies and X-ray Diffraction Analysis

While X-ray crystallography data for this specific compound is not explicitly reported in the provided sources, analogous diketone-piperazine structures have been resolved using single-crystal X-ray diffraction. These studies reveal planar diketone moieties and chair conformations for the piperazine ring, stabilized by intramolecular hydrogen bonding. The indole ring typically adopts a nearly planar geometry, with minimal deviation from coplanarity (<5°). Such structural insights validate the compound’s predicted geometry and electronic configuration.

Properties

IUPAC Name |

1-(4-benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2/c25-20(18-14-22-19-9-5-4-8-17(18)19)21(26)24-12-10-23(11-13-24)15-16-6-2-1-3-7-16/h1-9,14,22H,10-13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDRZUNNYNNDNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)C(=O)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione typically involves multi-step organic reactions. A common approach might include:

Formation of the Piperazine Ring: Starting from a benzylamine derivative, the piperazine ring can be formed through cyclization reactions.

Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis or other methods.

Coupling Reactions: The final step would involve coupling the piperazine and indole derivatives under specific conditions, possibly using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions vary depending on the desired substitution, but could include reagents like halogens or alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its therapeutic potential in treating various neurological disorders. Its structural components are known to interact with neurotransmitter systems, which can influence mood, cognition, and behavior.

Key Areas of Investigation:

- Neuropharmacology: The compound may act as a modulator of serotonin and dopamine receptors, making it a candidate for developing treatments for depression and anxiety disorders.

- Antipsychotic Properties: Some studies suggest that derivatives of this compound exhibit antipsychotic effects, potentially providing alternatives to existing medications with fewer side effects.

Research indicates that 1-(4-benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione demonstrates various biological activities:

- Antimicrobial Activity: Preliminary studies have shown effectiveness against certain bacterial strains.

- Antioxidant Properties: The compound may exhibit antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.

Case Study 1: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry explored the neuropharmacological profile of this compound. The researchers found that the compound significantly reduced anxiety-like behaviors in animal models when administered at specific dosages. This suggests its potential as an anxiolytic agent.

Case Study 2: Antimicrobial Activity

In another investigation reported in Pharmaceutical Biology, the compound was tested against various bacterial strains. Results indicated that it exhibited moderate antibacterial activity, particularly against Gram-positive bacteria. This opens avenues for further research into its use as an antimicrobial agent.

Mechanism of Action

The mechanism of action for 1-(4-benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione would depend on its specific biological targets. Generally, compounds with piperazine and indole structures can interact with neurotransmitter receptors, enzymes, or other proteins, modulating their activity.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

*Estimated based on structural similarity to CID:507883.

Key Observations :

- Piperazine Modifications: Replacing the benzyl group with benzoyl (CID:507883) or diarylmethyl groups () alters target specificity.

- Indole Substitutions : Introducing electron-withdrawing groups (e.g., 5-nitro in CAS# 334973-49-8) increases molecular weight and may enhance binding affinity to hydrophobic pockets in enzymes . Conversely, methoxy groups (e.g., 4,7-dimethoxy in HIV-targeting analogues) improve water solubility, critical for oral bioavailability .

- Heterocycle Replacement : Substituting benzylpiperazine with morpholine () reduces clogP from ~3.5 to 1.4 and increases topological polar surface area (TPSA) to 62.4, suggesting better blood-brain barrier penetration for neurological targets .

Key Observations :

- Synthetic 1-phenyl-2-pyridinyldiones address solubility issues inherent to symmetric diones (e.g., benzil), making them more viable for drug development .

Pharmacokinetic and Toxicity Profiles

- Toxicity : CID:507883 and the parent compound lack reported toxicity in preclinical models, whereas trifluoroketones show off-target cholinesterase inhibition .

- Synthetic Accessibility : Derivatives like 3d–3g () are synthesized in high yields (57–83%) via iron-catalyzed methods, suggesting scalable production .

Biological Activity

The compound 1-(4-benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione is a complex organic molecule that integrates piperazine and indole moieties, both of which are significant in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a piperazine ring linked to an indole derivative with a dione functional group, which contributes to its unique biological properties.

Pharmacological Properties

Research indicates that compounds containing piperazine and indole structures exhibit a range of biological activities, including:

- Antidepressant Effects : Piperazine derivatives have been linked to serotonin receptor modulation, which is crucial for antidepressant activity. Studies show that 1-(4-benzylpiperazin-1-yl) derivatives can act as serotonin reuptake inhibitors (SRIs), potentially offering therapeutic benefits for depression and anxiety disorders .

- Anticholinesterase Activity : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmitter breakdown. This inhibition can enhance cholinergic signaling, making these compounds candidates for treating neurodegenerative diseases like Alzheimer's .

The biological activity of this compound is likely mediated through several mechanisms:

- Serotonin Receptor Interaction : The piperazine moiety can interact with serotonin receptors, influencing mood regulation.

- AChE Inhibition : By blocking AChE activity, the compound increases acetylcholine levels in synapses, enhancing cognitive function and memory.

- Oxidative Stress Reduction : Some studies suggest that indole derivatives may possess antioxidant properties, helping to mitigate oxidative stress in neuronal tissues .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antidepressant | SRI activity | |

| Anticholinesterase | AChE inhibition | |

| Antioxidant | Free radical scavenging |

Case Studies

Several studies have evaluated the biological effects of related compounds:

- Study on AChE Inhibition : A virtual screening study indicated that piperazine derivatives effectively bind to both the peripheral anionic site and catalytic sites of AChE. This suggests that modifications in the structure could enhance binding affinity and selectivity for AChE inhibition .

- Antidepressant Activity : A recent investigation into piperazine derivatives showed promising results in animal models for depression. The study highlighted significant improvements in behavioral tests correlating with increased serotonin levels .

- Neuroprotective Effects : Research has also indicated potential neuroprotective effects against amyloid-beta aggregation, a hallmark of Alzheimer's disease. Compounds similar to this compound were shown to reduce neurotoxicity associated with amyloid plaques .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(4-benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione and its derivatives?

The compound is synthesized via acylation of 1-diarylmethylpiperazine with 2-(1H-indol-3-yl)-2-oxoacetyl chloride, followed by purification using column chromatography. Key steps include optimizing reaction conditions (e.g., solvent, temperature) to improve yields. Derivatives are often characterized by NMR, NMR, IR, and mass spectrometry to confirm structural integrity .

Q. How is the structural characterization of this compound validated in academic research?

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for structural elucidation. For example, NMR signals for the indole proton typically appear at δ 12.40 (broad singlet), while carbonyl groups (ethane-1,2-dione) resonate around δ 194–189 ppm in NMR. X-ray crystallography using SHELX programs (e.g., SHELXL) may also be employed for absolute configuration determination .

Q. What preliminary biological screening models are used to assess its activity?

In vitro antiproliferative assays against cancer cell lines (e.g., Hela, A-549) and antiviral pseudotype infectivity assays (e.g., HIV-1) are standard. Activity is quantified via IC values, with derivatives showing moderate-to-potent efficacy (e.g., IC = 0.5–10 μM in anticancer screens) .

Advanced Questions

Q. How do structural modifications to the benzylpiperazine or indole moieties influence biological activity?

- Anticancer SAR : Introducing electron-withdrawing groups (e.g., -Cl, -CF) on the benzylpiperazine enhances cytotoxicity by improving target engagement, likely through interactions with kinase domains. Substituents on the indole nitrogen can modulate solubility and membrane permeability .

- Antiviral SAR : Replacing the indole with azaindole (e.g., 4-fluoro-6-azaindole) improves potency against HIV-1 gp120 by enhancing hydrogen bonding and π-π stacking. Methoxy groups at specific positions (e.g., C4/C7) reduce metabolic instability .

Q. What computational tools are used to predict target binding modes and optimize derivatives?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model interactions with targets like NMDA receptors (GluN2B subunit) or HIV-1 gp120. Density Functional Theory (DFT) calculations predict electronic properties of substituents affecting binding affinity .

Q. How can researchers address solubility challenges during preclinical development?

Solubility is often <1 mg/mL in aqueous buffers. Strategies include:

- Prodrug design : Phosphorylation of hydroxyl groups.

- Co-solvent systems : Use of DMSO/ethanol mixtures (e.g., 5 mg/mL in DMSO).

- Nanoformulation : Liposomal encapsulation to enhance bioavailability .

Q. What evidence supports the compound’s multi-target potential in therapeutic areas?

- Anticancer : Inhibits tubulin polymerization and topoisomerase II, validated via enzyme inhibition assays .

- Antiviral : Blocks HIV-1 attachment by binding gp120 with subnanomolar affinity (EC < 1 nM) in pseudovirus assays .

- Neurological : Structural analogs show NMDA receptor antagonism, suggesting potential in neuropathic pain models .

Methodological Considerations

Q. How should researchers design experiments to resolve contradictions in biological activity data?

- Dose-response validation : Replicate assays across independent labs using standardized protocols.

- Off-target profiling : Use kinase/GPCR panels to identify confounding interactions.

- Crystallographic validation : Resolve ligand-target complexes to confirm binding modes .

Q. What in vitro and in vivo models are recommended for mechanistic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.